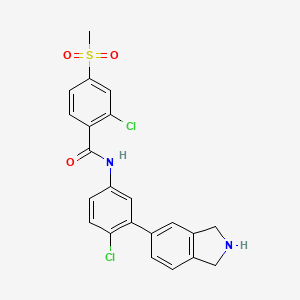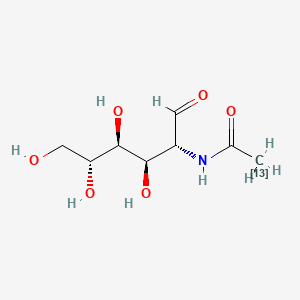
N-Acetyl-D-glucosamine-13C-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-glucosamine-13C-2 is a labeled derivative of N-Acetyl-D-glucosamine, a monosaccharide derivative of glucose. This compound is significant in various biological systems and is often used in scientific research to trace metabolic pathways and study biochemical processes due to the presence of the carbon-13 isotope.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosamine-13C-2 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The hydrolysis process involves breaking down chitin into its monomeric units using acidic or enzymatic methods. Enzymatic hydrolysis is preferred due to its environmentally friendly nature and higher yields. The reaction conditions typically involve the use of endochitinases and exochitinases, which break down the chitin into N-Acetyl-D-glucosamine .
Industrial Production Methods
Industrial production of this compound involves the fermentation of chitin using chitinolytic bacteria such as Aeromonas caviae. The bacteria produce an enzyme cocktail that efficiently hydrolyzes chitin into N-Acetyl-D-glucosamine. The process parameters, including temperature, pH, enzyme concentration, and reaction time, are optimized to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-D-glucosamine-13C-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of N-Acetyl-D-glucosamine, which can be used in further biochemical studies and industrial applications .
Aplicaciones Científicas De Investigación
N-Acetyl-D-glucosamine-13C-2 is widely used in scientific research due to its labeled carbon-13 isotope, which allows for tracing and studying metabolic pathways. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving N-Acetyl-D-glucosamine.
Biology: Helps in studying the role of N-Acetyl-D-glucosamine in cellular processes, including cell signaling and structural functions.
Medicine: Used in research related to osteoarthritis and other joint disorders due to its role in glycoprotein metabolism.
Industry: Employed in the production of biopolymers and other industrial applications
Mecanismo De Acción
N-Acetyl-D-glucosamine-13C-2 exerts its effects by participating in glycoprotein metabolism. It is involved in the formation of glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues. The compound acts as a precursor for the synthesis of hyaluronic acid, chondroitin sulfate, and other glycosaminoglycans, which play a crucial role in maintaining the structural integrity and function of tissues .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications.
N-Acetyl-D-glucosamine-13C: Another labeled version with a different carbon isotope.
N-Acetyl-D-galactosamine: A similar compound with a different sugar moiety.
Uniqueness
N-Acetyl-D-glucosamine-13C-2 is unique due to the presence of the carbon-13 isotope, which makes it particularly useful for tracing and studying metabolic pathways. This isotopic labeling allows for more precise and detailed analysis compared to non-labeled or differently labeled compounds .
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1 |
Clave InChI |
MBLBDJOUHNCFQT-WPMUHOOHSA-N |
SMILES isomérico |
[13CH3]C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)


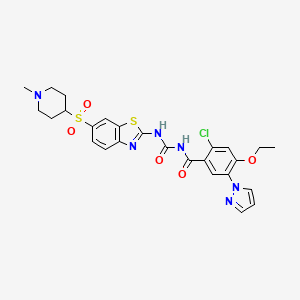
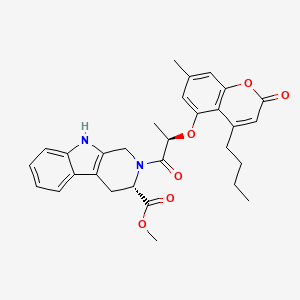
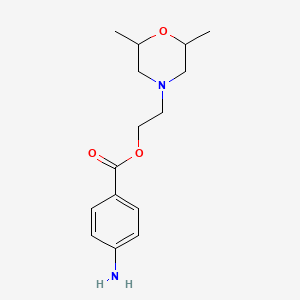
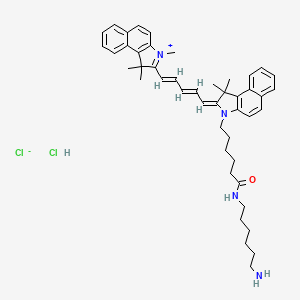
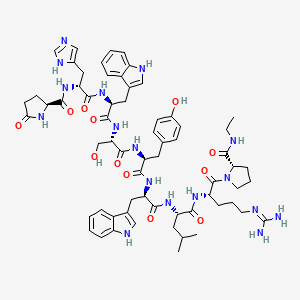
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399501.png)
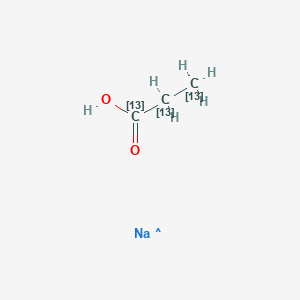
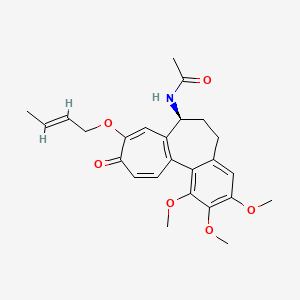
![3-[(2R,5R)-4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12399516.png)
